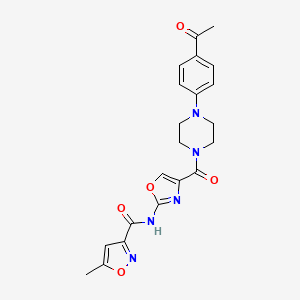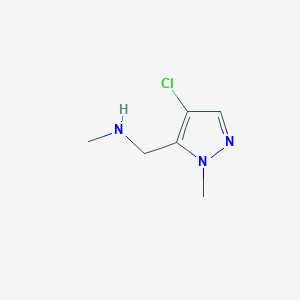
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine (also known as PYMMA) is an organic compound with a molecular formula of C5H9ClN2. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. PYMMA is a white crystalline solid with a melting point of 143 °C and a boiling point of 163 °C. It is soluble in water, methanol, and ethanol and is insoluble in benzene and ether.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
A study by Wise et al. (1987) explored the pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with the specified chemical. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, unlike traditional antipsychotic agents. This indicates their potential as novel antipsychotic agents with a unique mechanism of action, avoiding dopamine receptor-related side effects (Wise et al., 1987).
Dopamine Receptor Ligands
Research on 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole highlighted its role as a human dopamine D4 receptor ligand. Systematic modifications of this molecule showed that certain structural elements are crucial for its affinity and selectivity towards dopamine receptors, hinting at its utility in studying neurological disorders and developing targeted therapies (Rowley et al., 1997).
Synthesis and Chemical Properties
Trilleras et al. (2013) conducted research on the synthesis of new 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, illustrating advanced synthetic methods under sonication conditions. This highlights the compound's role in facilitating the development of novel synthetic pathways and potentially new chemical entities with diverse applications (Trilleras et al., 2013).
Charge-Transfer Chemistry
A study by Adam et al. (2021) on the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, akin to the specified compound, unveils their interaction with π-acceptors, forming stable complexes. This research opens avenues for utilizing these compounds in the development of sensors, organic electronics, and studying charge-transfer processes in molecular systems (Adam et al., 2021).
Antimicrobial and Anticancer Agents
Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, demonstrating significant antimicrobial and anticancer activities. This indicates the potential of structurally related pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (Katariya et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVKZICXWWONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2737016.png)
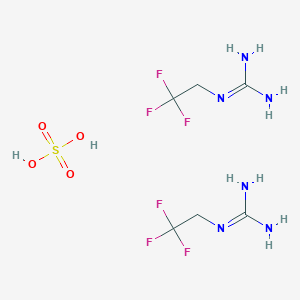
![3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline](/img/structure/B2737019.png)
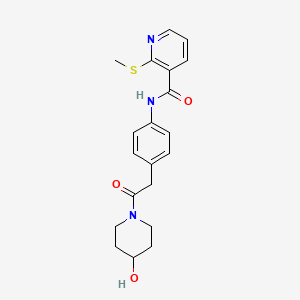
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2737025.png)
![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)
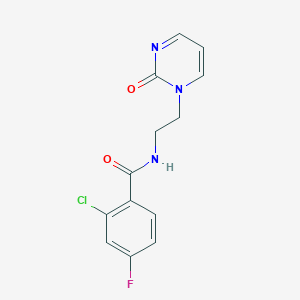


![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-benzyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2737034.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2737036.png)

![N-(1-cyanocyclohexyl)-2-({5-[(2-methoxyethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B2737038.png)
